molecular formula C19H24FNO B2569228 N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE CAS No. 714202-38-7

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE

Cat. No.: B2569228
CAS No.: 714202-38-7
M. Wt: 301.405
InChI Key: VYUNHIXKSYPKGM-UHFFFAOYSA-N
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Description

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide is a synthetic organic compound featuring a benzamide core substituted with a 4-fluorophenyl group and a bulky, lipophilic N-ethyladamantane moiety. This structural combination is of significant interest in medicinal chemistry and drug discovery, particularly for the development of central nervous system (CNS) active agents. The adamantyl group is a privileged structure in pharmacology, known to enhance lipid solubility, which can improve blood-brain barrier penetration, and to increase metabolic stability, thereby potentially extending the plasma half-life of drug candidates . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this product should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-(2-adamantyl)-N-ethyl-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO/c1-2-21(19(22)14-3-5-17(20)6-4-14)18-15-8-12-7-13(10-15)11-16(18)9-12/h3-6,12-13,15-16,18H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNHIXKSYPKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1C2CC3CC(C2)CC1C3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE typically involves the reaction of 2-(adamantan-2-yl)ethanamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-2-YL)-N-ETHYL-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. For example, adamantane derivatives are known to inhibit the activity of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be grouped based on substitutions to the benzamide core or the amide nitrogen. Key examples from the evidence include:

2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide (DrugBank ID: DB08210) : Substituents: Fluorine at the 4-position, thiazol-2-yl group at the amide nitrogen, and a sulfur-containing imidazole-sulfanyl side chain.

2-Amino-N-(4-ethoxy-phenyl)-benzamide (CAS: 19562-43-7) : Substituents: Amino group at the 2-position and an ethoxy-phenyl group at the amide nitrogen.

Pharmacological Implications

  • Lipophilicity and BBB Penetration : The adamantane group in N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide likely enhances lipophilicity compared to the ethoxy-phenyl group in 19562-43-7, favoring CNS activity. In contrast, the thiazole and imidazole groups in DB08210 may restrict BBB crossing due to polar interactions .
  • Metabolic Stability : Fluorine substitution in both the target compound and DB08210 could reduce oxidative metabolism, extending half-life.
  • Target Binding : The rigid adamantane group may enforce a specific conformation for receptor binding, whereas flexible substituents (e.g., ethoxy-phenyl) allow broader conformational sampling.

Data Table

Compound Name Substituents/Functional Groups Molecular Features Potential Implications
This compound Adamantane, ethyl, fluorine High lipophilicity, rigidity Enhanced BBB penetration
DB08210 Thiazol-2-yl, imidazole-sulfanyl, amino, fluoro Heterocyclic, sulfur-containing Enzyme inhibition
2-Amino-N-(4-ethoxy-phenyl)-benzamide Amino, ethoxy-phenyl Flexible, polar groups Moderate solubility/activity

Research Findings and Methodological Considerations

  • Such data are critical for comparing steric effects of adamantane versus heterocyclic substituents.
  • Limitations : The provided evidence lacks explicit pharmacological or pharmacokinetic data for this compound. Structural comparisons remain speculative without experimental validation.

Biological Activity

N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an adamantane core, which is known for its unique three-dimensional structure that can enhance binding interactions with biological targets. The presence of the 4-fluorobenzamide moiety potentially contributes to its pharmacological properties by influencing lipophilicity and receptor interactions.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

2. Urease Inhibition

A notable study explored the urease inhibitory activity of adamantane derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives exhibited potent urease inhibition, with IC50 values significantly lower than conventional inhibitors like thiourea. This suggests a potential application in treating conditions associated with urease activity, such as urinary tract infections and gastric ulcers .

Structure-Activity Relationship (SAR)

The SAR analysis for adamantane derivatives indicates that modifications to the alkyl chain and aromatic substitutions significantly influence biological activity. For example:

CompoundSubstituentIC50 (µM)Activity Type
3aFluoro0.0087Urease Inhibitor
3gChloro0.0085Urease Inhibitor
3jOctyl0.0085Urease Inhibitor

The data suggest that longer alkyl chains enhance urease inhibition, while specific aryl substitutions optimize binding affinity .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against A549 and HeLa cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analyses revealed increased levels of caspase activation, indicating a clear apoptotic pathway engagement.

Case Study 2: Urease Inhibition Mechanism

Another investigation focused on the mechanism of urease inhibition by adamantane derivatives. Kinetic studies using Lineweaver-Burk plots indicated a non-competitive inhibition model for this compound, suggesting that it binds to an allosteric site on the enzyme, thereby altering its catalytic activity without competing with the substrate directly .

Q & A

Q. What are the recommended synthetic routes for N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 4-fluorobenzoyl chloride with N-ethyladamantan-2-amine under anhydrous conditions. Key steps:
  • Amide Bond Formation : Use a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and catalyst loading (e.g., DMAP for accelerated coupling). Monitor progress via TLC and confirm purity via HPLC (>95%) .

Q. Table 1: Typical Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Coupling4-fluorobenzoyl chloride, Et₃N, DCM, 0°C65–7592–95
PurificationHexane:EtOAc (8:2 to 6:4)60–70>98

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms adamantane C-H signals (δ 1.6–2.1 ppm) and benzamide aromatic protons (δ 7.2–8.1 ppm). ¹⁹F NMR detects the fluorine substituent (δ -110 to -115 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 358.2).
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and C-F stretch (~1220 cm⁻¹) .

Q. What safety protocols are essential when handling fluorinated adamantane derivatives?

  • Methodological Answer :
  • Regulatory Compliance : Classify under DEA Schedule I analogs if structural similarity to controlled substances (e.g., FUB-APINACA) is confirmed .
  • Lab Safety : Use fume hoods for synthesis, PPE (gloves, goggles), and avoid inhalation/contact. Store at -20°C in sealed containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-containing benzamides?

  • Methodological Answer :
  • Purity Validation : Re-test compounds with orthogonal methods (HPLC, LC-MS) to rule out impurities.
  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., known agonists/antagonists).
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., cannabinoid receptors). Focus on adamantane’s hydrophobic pockets and fluorine’s electronegativity.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen bonding patterns .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Methodological Answer :
  • Synthetic Modifications : Vary substituents (e.g., replace fluorine with Cl/CH₃; modify ethyl to bulkier alkyl groups).
  • In Vitro Testing : Screen derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorometric assays.
  • Data Analysis : Apply QSAR models (e.g., partial least squares regression) to correlate structural features with activity .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethodRelevance
LogP4.2HPLCHigh lipophilicity enhances blood-brain barrier penetration
Solubility (Water)<0.1 mg/mLShake-flaskPoor aqueous solubility necessitates formulation studies
Melting Point145–148°CDSCIndicates crystalline stability

Q. What methodologies address discrepancies in metabolic stability between in vitro and in vivo models?

  • Methodological Answer :
  • Comparative Studies : Use liver microsomes (human/rat) for in vitro metabolism vs. pharmacokinetic profiling in rodents.
  • Metabolite ID : LC-HRMS identifies phase I/II metabolites. Compare degradation pathways across models.
  • CYP Inhibition Assays : Test CYP3A4/2D6 interactions to explain interspecies variability .

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